molecular formula C22H23N3O3 B14979788 7-methyl-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one

7-methyl-2-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one

Cat. No.: B14979788
M. Wt: 377.4 g/mol
InChI Key: CTFWCIACGCJEIH-UHFFFAOYSA-N
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Description

7-METHYL-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromenone core, which is a fused ring system containing both benzene and pyrone rings, and a piperazine moiety linked to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated intermediate.

    Attachment of the Pyridine Ring: The pyridine ring is often introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a boronic acid derivative of pyridine and a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the piperazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or N-oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug design. It has shown promise in binding to specific biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. Researchers are exploring its use in the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-METHYL-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and molecular targets depend on the specific biological context and the disease being targeted.

Comparison with Similar Compounds

Similar Compounds

    7-METHYL-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE: This compound is unique due to its specific combination of a chromenone core, piperazine ring, and pyridine moiety.

    Other Chromenone Derivatives: Compounds with similar chromenone cores but different substituents, such as 7-methyl-4H-chromen-4-one.

    Piperazine Derivatives: Compounds with piperazine rings and different substituents, such as 1-(2-pyridinyl)piperazine.

Uniqueness

The uniqueness of 7-METHYL-2-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE-1-CARBONYL}-4H-CHROMEN-4-ONE lies in its multi-functional structure, which allows it to interact with various biological targets and participate in diverse chemical reactions. This makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

7-methyl-2-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]chromen-4-one

InChI

InChI=1S/C22H23N3O3/c1-16-5-6-18-19(26)15-21(28-20(18)14-16)22(27)25-12-10-24(11-13-25)9-7-17-4-2-3-8-23-17/h2-6,8,14-15H,7,9-13H2,1H3

InChI Key

CTFWCIACGCJEIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

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